Cyanuric chloride-13C3
CAS No.: 286013-07-8
Cat. No.: VC21182232
Molecular Formula: C3Cl3N3
Molecular Weight: 187.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 286013-07-8 |
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Molecular Formula | C3Cl3N3 |
Molecular Weight | 187.39 g/mol |
IUPAC Name | 2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine |
Standard InChI | InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1 |
Standard InChI Key | MGNCLNQXLYJVJD-VMIGTVKRSA-N |
Isomeric SMILES | [13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl |
SMILES | C1(=NC(=NC(=N1)Cl)Cl)Cl |
Canonical SMILES | C1(=NC(=NC(=N1)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Cyanuric chloride-13C3, also known as 2,4,6-trichloro-1,3,5-triazine-13C3, is identified by the CAS Registry Number 286013-07-8 . This compound maintains the same structural arrangement as regular cyanuric chloride but with the significant distinction of containing three carbon-13 isotopes in place of standard carbon-12 atoms. The molecular formula is C3Cl3N3, with the three carbon atoms being the stable 13C isotope rather than the more common 12C .
The molecular weight of cyanuric chloride-13C3 is 187.38 g/mol, slightly higher than its non-isotopically labeled counterpart (184.41 g/mol) due to the presence of the heavier carbon isotopes . This compound features a triazine ring structure with three chlorine atoms positioned at the 2, 4, and 6 positions, creating a symmetrical molecule with distinct reactivity patterns.
The structural identification of this compound is further confirmed through its unique chemical identifiers, including:
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IUPAC Name: 2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine
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InChI Key: MGNCLNQXLYJVJD-VMIGTVKRSA-N
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Isomeric SMILES: [13C]1(=N13CCl)Cl
Physical Properties
Cyanuric chloride-13C3 exhibits physical properties similar to regular cyanuric chloride, with slight variations attributable to the isotopic substitution. Understanding these properties is essential for proper handling and application in research settings.
Basic Physical Characteristics
The compound appears as a white solid with a pungent odor, resembling the physical appearance of standard cyanuric chloride . It possesses moisture sensitivity, requiring careful storage conditions to maintain its integrity and reactivity .
Thermal Properties
The isotopically labeled compound has a melting point range of 145.5-148.5°C, which is comparable to the melting point of regular cyanuric chloride (145-147°C) . The boiling point is approximately 190°C, though under normal laboratory conditions the compound would typically decompose before reaching this temperature .
Comparative Physical Properties
The following table presents a comparative analysis of the physical properties between cyanuric chloride-13C3 and regular cyanuric chloride:
Property | Cyanuric Chloride-13C3 | Regular Cyanuric Chloride |
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Molecular Weight | 187.38 g/mol | 184.41 g/mol |
Melting Point | 145.5-148.5°C | 145-147°C |
Boiling Point | 190°C | 190°C |
Physical Form | White solid | White solid |
Odor | Pungent | Pungent |
Water Reactivity | Reacts with water | Reacts with water |
Sensitivity | Moisture sensitive | Moisture sensitive |
Synthesis Methods
The synthesis of cyanuric chloride-13C3 involves specialized procedures to ensure the incorporation of carbon-13 isotopes into the molecular structure. These methods are critical for obtaining high isotopic purity required for research applications.
Laboratory Synthesis
The typical synthesis pathway involves the chlorination of isotopically labeled cyanuric acid-13C3, which is initially prepared from carbon-13 labeled urea. The chlorination process utilizes phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) as chlorinating agents under controlled temperature conditions.
Industrial Production
On an industrial scale, cyanuric chloride-13C3 is produced through the trimerization of isotopically labeled cyanogen chloride-13C3 in the presence of carbon catalysts at elevated temperatures. This process requires careful control of reaction conditions to maintain the isotopic integrity of the final product.
Purification Techniques
Purification of cyanuric chloride-13C3 typically involves recrystallization from suitable organic solvents, followed by vacuum drying to remove residual moisture. The final product is characterized for isotopic purity using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can confirm the presence and position of the carbon-13 atoms.
Chemical Reactivity
Cyanuric chloride-13C3 exhibits reactivity patterns similar to regular cyanuric chloride, but with the added advantage of isotopic traceability in reaction products.
Nucleophilic Substitution Reactions
The compound undergoes stepwise nucleophilic substitution reactions, with the reactivity of the chlorine atoms decreasing after each substitution. This graduated reactivity allows for selective functionalization under controlled conditions, making it valuable in multistep synthesis procedures.
Temperature-Dependent Reactivity
The reactivity of the chlorine atoms in cyanuric chloride-13C3 is temperature-dependent, allowing for controlled sequential substitution:
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First substitution: typically occurs at 0-5°C
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Second substitution: requires temperatures around 25-40°C
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Third substitution: generally needs elevated temperatures of 60-80°C
Hydrolysis Behavior
In the presence of water, cyanuric chloride-13C3 undergoes hydrolysis to form cyanuric acid-13C3 and hydrochloric acid. This reaction proceeds through intermediate chlorohydroxy derivatives and is significant in understanding the environmental fate of the compound.
Applications in Scientific Research
The unique isotopic labeling of cyanuric chloride-13C3 provides distinct advantages in various scientific research applications, particularly in studies requiring molecular tracing and mechanistic investigations.
Metabolic Pathway Studies
Cyanuric chloride-13C3 serves as an important tool in metabolic research, enabling scientists to track the fate and transformation of molecules within biological systems. The carbon-13 isotopes act as stable markers that can be detected and quantified using analytical techniques such as NMR spectroscopy and mass spectrometry.
Synthetic Chemistry Applications
In synthetic chemistry, the compound functions as a valuable building block for the creation of isotopically labeled derivatives. These labeled compounds are essential for:
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Reaction mechanism studies
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Structure elucidation
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Quantitative analysis by isotope dilution techniques
Development of Lipid-Based Nanoparticles
Research indicates that cyanuric chloride-13C3 has been utilized in the development of new synthetic lipid compounds capable of forming nanoparticles. These nanoparticles have potential applications in drug delivery systems and diagnostic imaging.
Environmental Fate Studies
The isotopic labeling enables researchers to track the environmental degradation pathways of triazine-based compounds, providing insights into their persistence and transformation in soil and water ecosystems.
Analytical Characterization Methods
The accurate characterization of cyanuric chloride-13C3 requires specialized analytical techniques that can detect and quantify isotopically labeled atoms within the molecular structure.
Nuclear Magnetic Resonance Spectroscopy
13C-NMR spectroscopy provides definitive confirmation of the presence and position of carbon-13 atoms in the compound. The enhanced signal from carbon-13 nuclei (compared to the low natural abundance of this isotope) allows for detailed structural analysis and purity assessment.
Mass Spectrometry
Mass spectrometric analysis can identify the distinctive isotopic pattern of cyanuric chloride-13C3, showing a molecular weight 3 amu higher than regular cyanuric chloride due to the three carbon-13 atoms. This technique is particularly useful for confirming isotopic enrichment levels.
Infrared Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy can be employed to characterize functional groups and confirm the structural integrity of the compound. While IR spectroscopy doesn't directly identify isotopic substitution, it provides complementary structural information.
Comparative Analysis with Non-Labeled Cyanuric Chloride
Understanding the similarities and differences between cyanuric chloride-13C3 and regular cyanuric chloride provides valuable insights into the effects of isotopic substitution on chemical and physical properties.
Kinetic Isotope Effects
The substitution of carbon-12 with carbon-13 can produce subtle kinetic isotope effects in certain reactions. These effects arise from the slightly different vibrational frequencies of bonds involving the heavier isotope, potentially affecting reaction rates in sensitive processes.
Spectroscopic Differences
The most significant differences between labeled and non-labeled cyanuric chloride appear in spectroscopic analyses:
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13C-NMR spectra show enhanced signals for the labeled carbons
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Mass spectra display characteristic isotopic patterns reflecting the presence of carbon-13
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Vibrational spectroscopy may reveal subtle shifts in certain frequencies due to the isotopic substitution
Research Case Studies
Several research applications highlight the unique value of cyanuric chloride-13C3 in scientific investigations.
Synthesis of Isotopically Labeled Compounds
Research has demonstrated the use of cyanuric chloride-13C3 in synthesizing 13C-labeled simazine, a triazine herbicide. This isotopically labeled derivative enables detailed environmental fate studies and metabolic pathway investigations of agricultural chemicals.
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